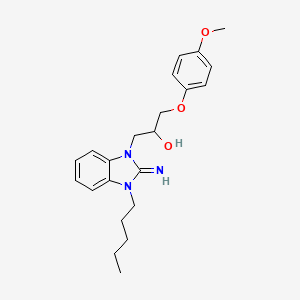![molecular formula C25H18BrN3O2S B15023824 (5'Z)-5'-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B15023824.png)
(5'Z)-5'-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one is a complex organic molecule that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a pyrazolo[1,5-c][1,3]benzoxazine and a thiazolidinone moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one typically involves a multi-step process:
Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a catalyst to facilitate the reaction.
Introduction of the Thiazolidinone Moiety: The thiazolidinone ring is introduced through a condensation reaction with suitable reagents.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which is achieved through a specific set of reaction conditions that promote the desired structural configuration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one: has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding spiro compounds.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it a candidate for use in materials science and other industrial applications.
Wirkmechanismus
The mechanism of action of (5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but common pathways include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[benzoxazine-thiazolidinone] Derivatives: Compounds with similar spiro linkages and structural features.
Benzylidene Derivatives: Compounds featuring the benzylidene moiety.
Pyrazolo[1,5-c][1,3]benzoxazine Derivatives: Compounds with the pyrazolo[1,5-c][1,3]benzoxazine core.
Uniqueness
(5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one: stands out due to its unique combination of structural features, including the spiro linkage, bromobenzylidene moiety, and the pyrazolo[1,5-c][1,3]benzoxazine core
Eigenschaften
Molekularformel |
C25H18BrN3O2S |
|---|---|
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
(5'Z)-5'-[(4-bromophenyl)methylidene]-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-1,3-thiazolidine]-2'-one |
InChI |
InChI=1S/C25H18BrN3O2S/c26-18-12-10-16(11-13-18)14-23-25(27-24(30)32-23)29-21(19-8-4-5-9-22(19)31-25)15-20(28-29)17-6-2-1-3-7-17/h1-14,21H,15H2,(H,27,30)/b23-14- |
InChI-Schlüssel |
VTVAKOXLODDGIB-UCQKPKSFSA-N |
Isomerische SMILES |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)/C(=C/C6=CC=C(C=C6)Br)/SC(=O)N4 |
Kanonische SMILES |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)C(=CC6=CC=C(C=C6)Br)SC(=O)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15023745.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023748.png)
![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B15023759.png)

![1-[3-(3-Methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023769.png)

![7-Methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023784.png)
![2,4,5-trichloro-6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B15023794.png)
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023809.png)
![5,7-Dimethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B15023812.png)
![1-[(3,4-dimethylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B15023817.png)
![N-butyl-N-methyl-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15023820.png)
![7-ethyl-2-(2-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15023828.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15023832.png)
